molecular formula C9H8BrIO B11786841 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran

5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran

Cat. No.: B11786841
M. Wt: 338.97 g/mol
InChI Key: SBYZEICPPQPFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom at the 5th position and an iodomethyl group at the 2nd position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran typically involves the bromination and iodination of a dihydrobenzofuran precursor One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe in studying biological pathways and mechanisms due to its ability to undergo specific chemical modifications.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the dihydrobenzofuran ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Similar in having both bromine and iodine atoms, but differs in the core structure being a pyrimidine ring.

    2-Bromo-5-iodobenzofuran: Similar in having bromine and iodine atoms on a benzofuran ring but differs in the position of the substituents.

    5-Bromo-2-chlorobenzofuran: Similar in having a bromine atom on the benzofuran ring but differs in having a chlorine atom instead of an iodine atom.

Uniqueness

5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran is unique due to the specific positioning of the bromine and iodomethyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

5-bromo-2-(iodomethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8BrIO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5H2

InChI Key

SBYZEICPPQPFLY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.